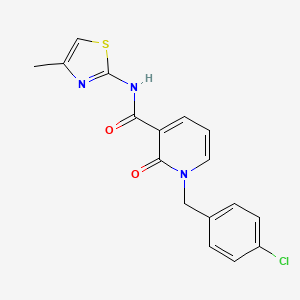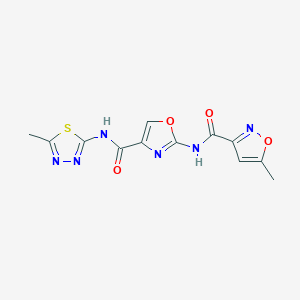
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound with a unique structure that incorporates both quinolinyl and thiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide can be achieved through a multi-step process:
Quinolin-1(2H)-one Formation: : This is synthesized via cyclization reactions starting from o-nitrobenzylamine derivatives.
Thiazole Formation: : Thiazole derivatives are usually synthesized through Hantzsch thiazole synthesis, involving α-bromoacetophenones and thiourea.
Coupling Reaction: : The final product is formed by coupling the quinoline derivative with the thiazole moiety under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimized conditions to ensure high yield and purity, such as:
Batch Reactions: : Utilizing controlled temperature and pressure to maximize efficiency.
Catalysis: : Employing catalysts to enhance the reaction rate and selectivity.
Purification: : Using recrystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the quinoline and thiazole rings, leading to the formation of N-oxides.
Reduction: : Reduction of the keto group within the quinoline moiety can yield alcohol derivatives.
Substitution: : Halogenation and alkylation reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Reducing agents like sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine) and alkylating agents (e.g., methyl iodide).
Major Products
N-oxides: : Resulting from oxidation.
Alcohols: : From reduction reactions.
Substituted derivatives: : Varying based on the substituent introduced during halogenation or alkylation.
Scientific Research Applications
Chemistry
Intermediate: : Used in the synthesis of more complex organic molecules.
Catalysis: : Potential to serve as a ligand in catalysis reactions.
Biology
Antimicrobial Agents: : Exhibits activity against various microbial strains.
Enzyme Inhibitors: : Potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Diagnostic Tools: : Potential use in diagnostic imaging and as a biomarker.
Industry
Material Science:
Agriculture: : Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide exerts its effects is multifaceted:
Molecular Targets: : Interacts with various biological targets, including enzymes and receptors.
Pathways: : Modulates biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylthiazol-2-yl)-N-(quinolin-4-yl)acetamide
2-((2-(Quinolin-1-yl)-2-oxoethyl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
Structural Complexity: : The unique combination of quinoline and thiazole rings with additional functional groups grants it distinct chemical and biological properties.
Versatility: : Exhibits a wide range of activities, making it suitable for various applications in scientific research.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(24-22-23-18(13-29-22)16-7-2-1-3-8-16)14-28-15-21(27)25-12-6-10-17-9-4-5-11-19(17)25/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHHJXZSYWRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B2545369.png)
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2545370.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)
![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2545375.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)
![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)
